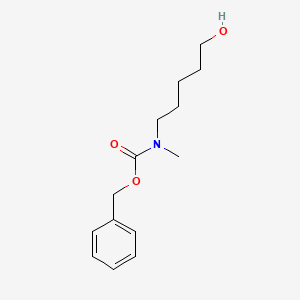

Benzyl (5-hydroxypentyl)(methyl)carbamate

Description

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

benzyl N-(5-hydroxypentyl)-N-methylcarbamate |

InChI |

InChI=1S/C14H21NO3/c1-15(10-6-3-7-11-16)14(17)18-12-13-8-4-2-5-9-13/h2,4-5,8-9,16H,3,6-7,10-12H2,1H3 |

InChI Key |

RKUCLAVHAHKEGD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCCO)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Reaction of Amines with Chloroformates

A widely employed approach to synthesize carbamates involves reacting amines with chloroformates under mild conditions. For Benzyl (5-hydroxypentyl)(methyl)carbamate, the key steps are:

- Starting from 5-amino-1-pentanol or its N-methylated derivative,

- Reaction with benzyl chloroformate (Cbz-Cl) to form the benzyl carbamate,

- Ensuring the hydroxyl group remains unprotected or selectively protected during the reaction.

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| 5-amino-1-pentanol | Substrate amine | Room temperature, dry solvent | 80-90 |

| Benzyl chloroformate | Carbamoylating agent | Presence of base (e.g., K2CO3) | |

| Potassium carbonate (K2CO3) | Base to neutralize HCl | Stirring for 3-5 hours | |

| Solvent (dry glyme or DCM) | Reaction medium | Anhydrous conditions |

This method is supported by literature precedent where methyl chloroformate and benzyl chloroformate react with amines to form carbamates in good yields without affecting hydroxyl groups.

Protection and Deprotection Strategies

To prevent side reactions involving the hydroxyl group during carbamate formation or methylation, it may be protected temporarily as a silyl ether (e.g., TMS or TBDMS ethers) or as an ester, then deprotected after carbamate synthesis.

Alternative Synthesis via Carbamoylation of Alcohols

Another less common route involves carbamoylation of alcohols with isocyanates or carbamoyl chlorides under catalysis, but this is less selective and often avoided due to side reactions.

Representative Synthetic Route

A typical synthetic sequence for this compound is:

- Starting Material: 5-amino-1-pentanol.

- N-Methylation: Reductive methylation to afford 5-(methylamino)-1-pentanol.

- Carbamate Formation: Reaction with benzyl chloroformate in the presence of potassium carbonate in dry glyme or dichloromethane at room temperature.

- Purification: Column chromatography to isolate pure this compound.

Data Table Summarizing Preparation Conditions and Yields

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Column Chromatography: Silica gel columns with chloroform/methanol mixtures for purification.

- Spectroscopic Characterization: IR to confirm carbamate carbonyl (~1700 cm^-1), NMR to verify methyl and benzyl groups, and hydroxyl proton signals.

- Mass Spectrometry: To confirm molecular weight and purity.

Research Findings and Literature Support

- The use of benzyl chloroformate for carbamate synthesis is well-documented, providing high selectivity and yields under mild conditions without protecting hydroxyl groups.

- Methylation strategies must avoid overalkylation; reductive methylation is preferred for selectivity.

- Protection of hydroxyl groups as silyl ethers is a common strategy to prevent side reactions during carbamate formation or methylation steps, with efficient deprotection afterward.

- No significant side reactions such as diacylation or urea formation are reported under controlled conditions.

- The synthetic methods align with standard carbamate chemistry and have been validated in related compounds with similar functional groups.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-hydroxypentyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products Formed

Oxidation: Formation of benzyl (5-oxopentyl)(methyl)carbamate.

Reduction: Regeneration of this compound.

Substitution: Formation of various substituted carbamates depending on the substituent introduced.

Scientific Research Applications

Benzyl (5-hydroxypentyl)(methyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a linker in DNA repair studies and as a reagent in organic synthesis.

Biology: Investigated for its potential to inhibit cell proliferation in resistant cell lines.

Medicine: Explored for its potential therapeutic effects in treating diseases related to DNA damage.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl (5-hydroxypentyl)(methyl)carbamate involves its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA. This binding facilitates the repair of damaged DNA strands. Additionally, the compound can bind to DNA ligands, inhibiting cell proliferation in resistant cell lines. The molecular targets and pathways involved include DNA repair enzymes and cell cycle regulatory proteins .

Comparison with Similar Compounds

Hydroxyalkyl Chain Variants

Compounds with varying hydroxyalkyl chain lengths or positions demonstrate distinct biological and physicochemical behaviors:

Key Differences :

- Shorter chains (e.g., 4-hydroxybutyl) may reduce binding affinity, while longer chains (e.g., 6-hydroxyhexyl) could improve solubility but increase metabolic instability .

Substituted Alkyl/Aryl Derivatives

Modifications to the alkyl or aryl groups significantly alter bioactivity:

Key Differences :

Functional Group Replacements

Substitution of hydroxyl with bromo, amino, or phosphonate groups alters reactivity and applications:

Key Differences :

Heterocyclic and Phosphonate Derivatives

Incorporation of heterocycles or phosphonate groups modifies target engagement:

Key Differences :

- Phosphonate groups enhance resistance to hydrolysis and mimic phosphate groups in biological systems, broadening therapeutic applications .

Biological Activity

Benzyl (5-hydroxypentyl)(methyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of antimicrobial efficacy and DNA repair mechanisms. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.

- Chemical Formula : C₁₃H₁₉NO₃

- Molecular Weight : 237.3 Da

- CAS Registry Number : 87905-98-4

This compound functions primarily as a DNA linker, capable of binding to the 5'-hydroxyl group on the sugar backbone of DNA. This interaction is crucial for DNA repair processes, particularly in cells exhibiting resistance to conventional therapies. However, it is important to note that this compound can also induce cytotoxic effects and DNA damage, leading to strand breakage in certain contexts .

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial properties of benzyl carbamates, specifically their activity against Mycobacterium tuberculosis. A series of derivatives, including those related to this compound, showed varying degrees of inhibitory activity:

| Compound | MIC (μg/mL) | Activity Description |

|---|---|---|

| 3-benzyl-5-hydroxyphenylcarbamate | 0.625 - 6.25 | Effective against multidrug-resistant M. tuberculosis strains |

| Methyl carbamate derivative | 25 | Low inhibitory activity |

| Ethyl and t-butyl carbamates | 5 | Improved activity compared to methyl derivative |

These findings suggest that structural modifications can significantly enhance the inhibitory potency of carbamate derivatives against microbial pathogens .

Cytotoxicity Studies

In vitro studies indicated that certain derivatives of this compound exhibited moderate cytotoxicity against cancer cell lines such as A549 (lung cancer). For instance, compound 3l demonstrated potent in vivo inhibitory activity in mouse models when administered orally, indicating its potential as an antitumor agent .

Case Studies

-

In Vivo Efficacy Against M. tuberculosis :

- Researchers administered various benzyl carbamate derivatives to infected mice models.

- Results showed significant reductions in bacterial load in treated groups compared to controls, supporting the compound's potential as an antitubercular agent.

- DNA Repair Mechanism :

Q & A

Q. What computational tools are used to predict its pharmacokinetic properties?

- Methodological Answer : SwissADME predicts absorption (HIA >90%), BBB permeability (low), and CYP3A4 metabolism. Molecular dynamics simulations (GROMACS) model binding persistence to targets. ADMETlab 2.0 flags potential hepatotoxicity (alert for carbamate hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.